2-Hydroxydesmethylimipramine Glucuronide

Vue d'ensemble

Description

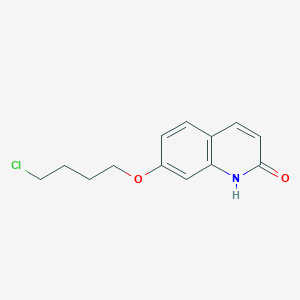

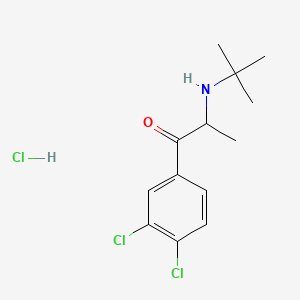

2-Hydroxydesmethylimipramine Glucuronide, also known as 2-Hydroxy desipramine β-D-glucuronide, is a metabolite of Desipramine . It has a molecular weight of 458.50 and a molecular formula of C24H30N2O7 .

Molecular Structure Analysis

The molecular structure of 2-Hydroxydesmethylimipramine Glucuronide contains a total of 66 bonds, including 36 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis

The chemical reactions involving glucuronides are complex and can involve various functional groups. For example, acyl-, O-, and N-glucuronides of a molecule can result in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .Physical And Chemical Properties Analysis

2-Hydroxydesmethylimipramine Glucuronide appears as a white solid. It is soluble in methanol and water . Its melting point ranges from 202.0 to 205.5°C .Applications De Recherche Scientifique

Hydroxylation and subsequent glucuronide conjugation of desmethylimipramine in rat liver microsomes were studied, indicating the importance of these processes in the metabolism of this compound (von Bahr & Bertilsson, 1971).

Metabolism of imipramine includes the formation of metabolites like 10-hydroxy desmethylimipramine and 2-hydroxylation, suggesting a separate metabolic pathway distinct from 2-hydroxylation, with potential glucuronides formation (Crammer & Scott, 2004).

The 2-hydroxylation of desmethylimipramine and its dependence on debrisoquin hydroxylation phenotype was examined, showing significant differences in metabolism between slow and rapid hydroxylators (Spina, Steiner, Ericsson, & Sjöqvist, 1987).

Phenotypic consistency in hydroxylation of desmethylimipramine and debrisoquine in healthy subjects and human liver microsomes was observed, suggesting similar enzymatic control (Spina et al., 1984).

The pharmacokinetics of imipramine and its metabolites, including glucuronide conjugates, were studied in depressed patients, highlighting the significance of glucuronide conjugate accumulation in serum (Sutfin, Perini, Molnár, & Jusko, 1988).

A review on glucuronidation and its impact on glucuronide disposition discussed how glucuronidation, including that of 2-Hydroxydesmethylimipramine Glucuronide, is crucial in drug metabolism (Yang et al., 2017).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHAOJJEVSPMBA-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948425 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxydesmethylimipramine Glucuronide | |

CAS RN |

25521-31-7 | |

| Record name | 2-Hydroxydesipramine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy desipramine glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?

A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of 2-hydroxydesmethylimipramine glucuronide. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like 2-hydroxydesmethylimipramine glucuronide.

Q2: What is the significance of the increased 2-hydroxydesmethylimipramine glucuronide levels in the urine of rats with experimental hepatitis?

A2: The increase in urinary 2-hydroxydesmethylimipramine glucuronide, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)